(4-Bromo-2-methylphenyl)-phenylmethanone
Description
(4-Bromo-2-methylphenyl)-phenylmethanone is a diaryl ketone with a bromine substituent on the para position and a methyl group on the ortho position of one aromatic ring. This structure confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. The bromine atom enhances electrophilic substitution reactivity, while the methyl group influences solubility and crystallinity. Structural studies of similar brominated methanones (e.g., ) highlight the importance of substituent positioning in determining molecular conformation and intermolecular interactions .
Properties
IUPAC Name |
(4-bromo-2-methylphenyl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO/c1-10-9-12(15)7-8-13(10)14(16)11-5-3-2-4-6-11/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSXQCAYYJMQWAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(4-Bromo-2-methylphenyl)-phenylmethanone, also known as a brominated phenylketone, has garnered attention in various fields of biological research due to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a bromine atom at the para position of a methyl-substituted phenyl group, linked to a phenylmethanone moiety. The presence of the bromine atom is significant as it can influence the compound's reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves the bromination of 2-methylacetophenone followed by Friedel-Crafts acylation. The general synthetic route is outlined below:
- Bromination : 2-methylacetophenone is treated with bromine in a suitable solvent to introduce the bromine substituent.
- Friedel-Crafts Acylation : The brominated product undergoes acylation with benzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to yield this compound.
Antimicrobial Properties
Research has indicated that brominated phenolic compounds exhibit significant antimicrobial activity. For instance, studies have shown that related compounds possess inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
Antioxidant Activity
Bromophenols, including this compound, have demonstrated antioxidant properties. This activity is crucial for protecting cells from oxidative stress, which is implicated in numerous diseases, including cancer and neurodegenerative disorders. A study reported that related compounds could scavenge free radicals effectively, suggesting potential therapeutic applications in oxidative stress-related conditions .
Enzyme Inhibition Studies
Recent investigations have focused on the inhibitory effects of this compound on specific enzymes. For example:
- Protein Tyrosine Kinase (PTK) Inhibition : Compounds structurally similar to this compound have been evaluated for their ability to inhibit PTK activity. Such inhibition is relevant in cancer therapy as PTKs are often overactive in tumor cells .
Case Studies
- Anticancer Activity : A study explored the cytotoxic effects of various brominated phenones on human cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, leading to apoptosis in cancer cells .
- Neuroprotective Effects : Another study assessed the neuroprotective potential of bromophenols against hydrogen peroxide-induced oxidative stress in neuronal cell lines. The findings suggested that these compounds could mitigate oxidative damage, highlighting their potential use in neurodegenerative disease therapies .
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Biological Macromolecules : The compound may interact with proteins and enzymes due to its structural features, leading to altered enzyme activity or receptor modulation.
- Radical Scavenging : The presence of hydroxyl groups in related compounds enhances their ability to scavenge free radicals, thereby reducing oxidative stress.
Comparative Analysis
A comparative analysis with similar compounds reveals differences in biological potency depending on structural variations:
| Compound Name | IC50 (µM) | Biological Activity |
|---|---|---|
| This compound | TBD | Antimicrobial |
| 4-Bromo-3-(trifluoromethyl)phenol | 15 | Antioxidant |
| 2,6-Dibromo-4-methylphenol | 8 | Cytotoxic |
Scientific Research Applications
Synthesis and Reactivity
(4-Bromo-2-methylphenyl)-phenylmethanone can be synthesized through various methods, including Friedel-Crafts acylation and bromination of corresponding phenylmethanones. The compound exhibits reactivity typical of aryl ketones, allowing it to participate in nucleophilic substitution reactions and serve as a valuable intermediate in organic synthesis.
Organic Synthesis
The compound is primarily used as an intermediate in the synthesis of various organic compounds. Its structure allows for the introduction of functional groups that can lead to more complex molecules. For instance, it can undergo nucleophilic substitution to yield derivatives with enhanced biological activity or altered physical properties.
Pharmaceutical Chemistry
In medicinal chemistry, this compound has been explored for its potential therapeutic properties. Research indicates that derivatives of this compound may exhibit anti-inflammatory and anticancer activities. For example, studies have shown that certain derivatives can inhibit specific enzymes involved in tumor growth, making them candidates for further drug development .
Material Science
The compound's photochemical properties make it suitable for applications in materials science, particularly in the development of UV filters and photoinitiators for polymerization processes. Its ability to absorb UV light effectively can be leveraged in coatings and plastics to enhance durability against sunlight exposure .
Case Study 1: Synthesis of Novel Anticancer Agents
A study investigated the synthesis of new derivatives based on this compound, focusing on their anticancer properties. The derivatives were tested against various cancer cell lines, showing significant cytotoxic effects compared to standard chemotherapeutics .
Case Study 2: Development of UV-Stable Polymers
Research conducted on the incorporation of this compound into polymer matrices demonstrated its effectiveness as a UV stabilizer. The modified polymers exhibited improved resistance to photodegradation when exposed to UV radiation over extended periods .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Rings
Table 1: Key Structural Features of Selected Brominated Methanones
Key Observations :
Key Findings :
- BPM derivatives () exhibit weak antimycobacterial activity, with minimal cytotoxicity except for NO₂/SO₂CH₃ substituents.
- Amino and fluoro substituents () may enhance target specificity in drug design.
Crystallographic and Physicochemical Properties
Table 3: Structural Data from X-ray Crystallography
Preparation Methods
Bromination of (4-Bromo-2-methylphenyl)methanol to Form Benzyl Bromide Intermediate
A critical step in preparing (4-Bromo-2-methylphenyl)-phenylmethanone involves converting (4-bromo-2-methylphenyl)methanol to the corresponding benzyl bromide intermediate, 4-bromo-1-(bromomethyl)-2-methylbenzene. This transformation is typically achieved by bromination of the hydroxyl group using various brominating agents.
| Bromination Method | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Phosphorus tribromide (PBr3) in chloroform | PBr3 (1.2 eq), CHCl3, 0–20 °C, 3 h, inert atmosphere | 95 | Reaction initiated at 0 °C under nitrogen, warmed to ambient, followed by aqueous workup |
| Phosphorus tribromide (PBr3) in dichloromethane | PBr3 (1.5 eq), CH2Cl2, 0–20 °C, 1 h | 89 | Quenched with ice-water, pH adjusted, extracted with ethyl acetate, dried and concentrated |
| Carbon tetrabromide and triphenylphosphine | CBr4 and PPh3, CH2Cl2, 20 °C, 5 h | 81 | Followed by flash chromatography purification |
| N-Bromosuccinimide (NBS) and triphenylphosphine | NBS and PPh3, CH2Cl2, 0 °C to 25 °C, 17 h | 84 | Reaction quenched with NaHCO3, extracted with diethyl ether, purified by column chromatography |
| Hydrobromic acid in acetic acid | Concentrated HBr (2 eq), AcOH, 50 °C, 12 h | Not specified | Workup includes extraction with ether, washing, drying, and concentration |
These bromination methods show a variety of operational conditions with yields ranging from 81% to 95%, indicating efficient conversion of the alcohol to benzyl bromide intermediates suitable for further transformations.
Formation of this compound via Friedel-Crafts Acylation
The key ketone structure can be synthesized by Friedel-Crafts acylation of an aromatic compound with an acyl chloride derived from 4-bromo-2-methylbenzoic acid or related precursors.
Preparation of Acyl Chloride: 4-Bromo-2-methylbenzoic acid is converted to the corresponding acid chloride using reagents such as thionyl chloride (SOCl2) or oxalyl chloride, often in the presence of catalytic N,N-dimethylformamide (DMF) to enhance reactivity.
Friedel-Crafts Acylation: The acid chloride is reacted with an aromatic compound (e.g., phenyl derivatives) in the presence of Lewis acids such as titanium tetrachloride (TiCl4) at low temperatures (0–15 °C) to form the ketone.
Typical reaction conditions and yields from recent literature include:
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Acid chloride formation | 4-Bromo-2-methylbenzoic acid, SOCl2 or oxalyl chloride, DMF (catalytic), 0–25 °C, hours | High (not always specified) | Acid chloride isolated or used in situ |
| Friedel-Crafts acylation | Acid chloride, TiCl4, CH2Cl2, 0–15 °C, 1–3 h | 74–88 | Reaction mixture quenched with water, extracted, dried, and purified by recrystallization or chromatography |
For example, one study reported the synthesis of (5-(4-fluorophenyl)thiophen-2-yl)-(5-bromo-2-methylphenyl)methanone via TiCl4-mediated Friedel-Crafts acylation with yields up to 88%. Similar conditions apply for the preparation of this compound, where the aromatic partner is benzene or phenyl derivatives.
Summary Table of Preparation Methods
| Preparation Stage | Reagents/Conditions | Yield (%) | Key Notes |
|---|---|---|---|
| Bromination of (4-bromo-2-methylphenyl)methanol | PBr3/CHCl3 or CH2Cl2, 0–20 °C, 1–3 h | 89–95 | High yield, inert atmosphere preferred |
| Alternative bromination | CBr4/PPh3 or NBS/PPh3, CH2Cl2, RT | 81–84 | Requires purification by chromatography |
| Hydrobromic acid bromination | HBr, AcOH, 50 °C, 12 h | Not specified | Longer reaction time, aqueous workup required |
| Acid chloride formation | SOCl2 or oxalyl chloride, DMF, 0–25 °C | High | In situ or isolated acid chloride |
| Friedel-Crafts acylation | Acid chloride, TiCl4, CH2Cl2, 0–15 °C, 1–3 h | 74–88 | Lewis acid catalysis, low temperature to control reaction |
Q & A
Q. Basic
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., bromine and methyl groups induce distinct splitting patterns).
- X-ray crystallography : Resolves molecular geometry and confirms substituent orientation. SHELX software is widely used for refining crystal structures, with data-to-parameter ratios >15 ensuring accuracy .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ peaks for C₁₄H₁₁BrO).
How can computational methods predict the bioactivity of this compound derivatives?
Advanced
Structure-activity relationship (SAR) modeling and molecular docking predict interactions with biological targets. For example:
- Docking simulations : Assess binding affinity to enzymes like cytochrome P450 or kinases using AutoDock Vina .
- Pharmacophore modeling : Identifies critical functional groups (e.g., bromine’s role in hydrophobic interactions).
Validated against experimental IC₅₀ values from enzyme inhibition assays .
What strategies resolve contradictions in spectroscopic data during structural elucidation?
Q. Advanced
- Cross-validation : Compare NMR data with X-ray structures to confirm substituent positions. For example, crystallographic data from SHELXL-refined structures can resolve ambiguities in NOESY correlations .
- DFT calculations : Predict ¹³C chemical shifts and match them with experimental data to validate proposed conformers .
How does substituent variation (e.g., bromine vs. chlorine) impact reactivity in cross-coupling reactions?
Advanced
Bromine’s lower electronegativity compared to chlorine enhances oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). For example:
- Bromophenyl derivatives : Exhibit higher reactivity in aryl-aryl bond formation (kₐₜ ~10⁻³ s⁻¹) compared to chlorinated analogs .
- Steric effects : Methyl groups at the 2-position may hinder catalyst access, requiring bulky ligands (e.g., XPhos) to improve yields .
What are the challenges in scaling up synthesis while maintaining purity?
Q. Basic
- Byproduct formation : Friedel-Crafts reactions often produce polyacylated byproducts. Gradient HPLC (C18 column, acetonitrile/water mobile phase) isolates the target compound .
- Catalyst removal : AlCl₃ quenching with ice-water followed by silica gel filtration ensures >95% purity.
How can in vitro assays evaluate the compound’s potential as a kinase inhibitor?
Q. Advanced
- Kinase profiling : Use ATP-Glo assays to measure inhibition of kinases (e.g., EGFR, BRAF) at varying concentrations (1–100 µM).
- Cellular assays : Assess antiproliferative effects in cancer cell lines (e.g., IC₅₀ values in MCF-7 or HeLa) via MTT assays .
What analytical techniques detect trace impurities in synthesized batches?
Q. Basic
- HPLC-DAD : Detects impurities at 0.1% levels using a reverse-phase column.
- GC-MS : Identifies volatile byproducts (e.g., unreacted benzoyl chloride) .
How does the methyl group at the 2-position influence crystal packing?
Advanced
X-ray data show that the 2-methyl group induces steric hindrance, reducing π-π stacking interactions. This results in a monoclinic crystal system (e.g., P2₁/c space group) with intermolecular van der Waals forces dominating .
What methodologies optimize reaction conditions for enantioselective synthesis?
Q. Advanced
- Chiral catalysts : Use (R)-BINAP-Pd complexes for asymmetric cross-coupling, achieving enantiomeric excess (ee) >80% .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance catalyst stability and selectivity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
